molecular formula C7H3ClF3NO B1378607 6-Chloro-2-(trifluoromethyl)nicotinaldehyde CAS No. 1227581-44-3

6-Chloro-2-(trifluoromethyl)nicotinaldehyde

Cat. No.: B1378607
CAS No.: 1227581-44-3
M. Wt: 209.55 g/mol
InChI Key: OTSYHTUSHNJVSM-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethyl)nicotinaldehyde is a chemical compound that belongs to the class of nicotinamide derivatives. It is characterized by the presence of a chloro group at the 6th position and a trifluoromethyl group at the 2nd position on the nicotinaldehyde ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 6-Chloro-2-(trifluoromethyl)nicotinaldehyde involves the oxidation of (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. The reaction is typically carried out in a 100 mL round-bottom flask, where (2-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol (1.00 g, 4.73 mmol) is dissolved in 10 mL of dichloromethane (DCM). Pyridinium chlorochromate (PCC) (2.04 g, 9.45 mmol) and 6.00 g of silica gel are added to the mixture. The reaction is stirred at room temperature for 3 hours, after which the mixture is filtered through a pad of silica and rinsed with a 4:1 mixture of ethyl acetate and hexane .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(trifluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Chloro-2-(trifluoromethyl)nicotinic acid.

    Reduction: 6-Chloro-2-(trifluoromethyl)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(trifluoromethyl)nicotinaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-Chloro-2-(trifluoromethyl)nicotinaldehyde can be compared with other similar compounds, such as:

  • 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
  • 6-Chloro-2-(trifluoromethyl)nicotinonitrile
  • 2-Chloro-6-(trifluoromethyl)pyridin-3-ol
  • 6-Chloro-2-(trifluoromethyl)nicotinic acid

These compounds share structural similarities but differ in their functional groups and specific properties. The presence of different substituents can significantly influence their chemical reactivity, biological activity, and industrial applications .

Properties

IUPAC Name

6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-5-2-1-4(3-13)6(12-5)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTSYHTUSHNJVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-44-3
Record name 6-chloro-2-(trifluoromethyl)pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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